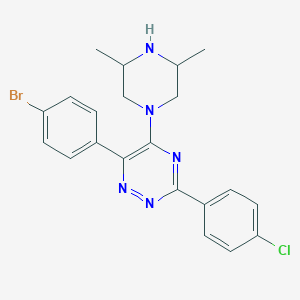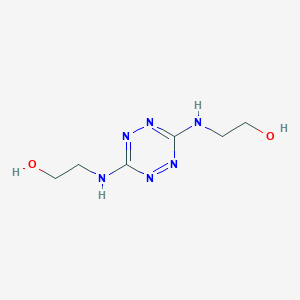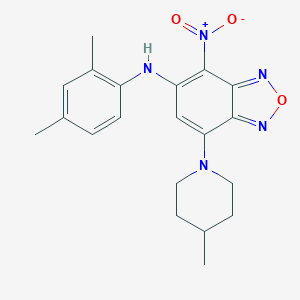![molecular formula C20H21F3N2O6S B395860 METHYL 2-({3-ETHOXY-1,1,1-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B395860.png)
METHYL 2-({3-ETHOXY-1,1,1-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-({3-ETHOXY-1,1,1-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with multiple substituents, including ethoxycarbonyl, trifluoromethyl, and furan groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of METHYL 2-({3-ETHOXY-1,1,1-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be achieved through a multi-step synthetic route. The key steps involve the formation of the benzothiophene core, followed by the introduction of the various functional groups. Common synthetic methods include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Ethoxycarbonyl Group: This step typically involves esterification reactions using ethyl chloroformate or similar reagents.
Incorporation of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Furan Group: This step involves coupling reactions with furan derivatives, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
METHYL 2-({3-ETHOXY-1,1,1-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl or trifluoromethyl groups, using nucleophiles such as amines or thiols.
Coupling Reactions: The furan group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of functionalized benzothiophene derivatives.
Scientific Research Applications
METHYL 2-({3-ETHOXY-1,1,1-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Biology: It can be used as a probe to study biological processes, particularly those involving sulfur-containing heterocycles.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of METHYL 2-({3-ETHOXY-1,1,1-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. For example, the trifluoromethyl group can enhance binding affinity to certain proteins, while the benzothiophene core can interact with hydrophobic pockets in target molecules. The exact pathways involved would depend on the specific biological context and the target molecules being studied.
Comparison with Similar Compounds
METHYL 2-({3-ETHOXY-1,1,1-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate: This compound shares the ethoxycarbonyl and amino functional groups but lacks the benzothiophene core and trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 4-chloro-2-[(ethoxycarbonyl)amino]benzoate: This compound has a similar ester and amino functionality but features a benzoate core instead of a benzothiophene core, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups and the benzothiophene core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21F3N2O6S |
|---|---|
Molecular Weight |
474.5g/mol |
IUPAC Name |
methyl 2-[[3-ethoxy-1,1,1-trifluoro-2-(furan-2-carbonylamino)-3-oxopropan-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H21F3N2O6S/c1-3-30-18(28)19(20(21,22)23,24-15(26)12-8-6-10-31-12)25-16-14(17(27)29-2)11-7-4-5-9-13(11)32-16/h6,8,10,25H,3-5,7,9H2,1-2H3,(H,24,26) |
InChI Key |
YCKOZBZMDANQQA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C(=O)OC)NC(=O)C3=CC=CO3 |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C(=O)OC)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


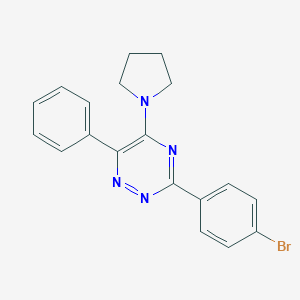
![2-Furylmethyl9-ethyl-6-fluoro-2-methyl-7-(4-morpholinyl)-3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxaline-3-carboxylate](/img/structure/B395779.png)
![3-[3-(2,4-dichlorophenyl)-6-phenyl-1,2,4-triazin-5-yl]-1-methyl-1H-indole](/img/structure/B395781.png)
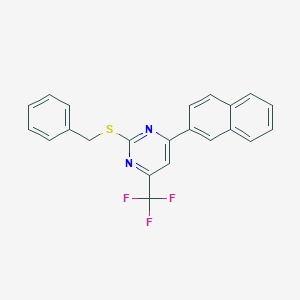
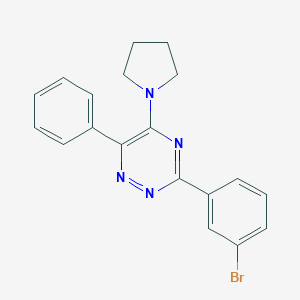
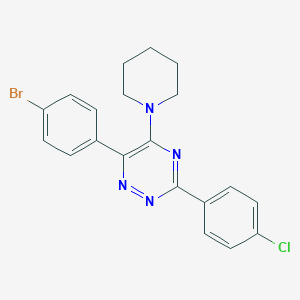
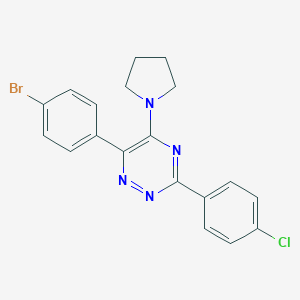


![2-[[6-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-triazin-5-yl]amino]ethanol](/img/structure/B395795.png)
![ethyl (3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)acetate](/img/structure/B395796.png)
